2-Phenyloxolane-3-carbaldehyde

Regiochemistry Stereoelectronic Effects Diastereoselective Synthesis

2-Phenyloxolane-3-carbaldehyde (CAS 175154-68-4) is a chiral heterocyclic building block belonging to the phenyl-substituted tetrahydrofuran-3-carbaldehyde class, with molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. The compound features a tetrahydrofuran (oxolane) ring bearing a phenyl substituent at the 2-position and an aldehyde group at the 3-position, creating two stereogenic centers.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 175154-68-4
Cat. No. B8801854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyloxolane-3-carbaldehyde
CAS175154-68-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COC(C1C=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
InChIKeyKWXZFFHOJDWLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyloxolane-3-carbaldehyde (CAS 175154-68-4): A Chiral Tetrahydrofuran-3-carbaldehyde Building Block for Pharmaceutical Intermediate Synthesis


2-Phenyloxolane-3-carbaldehyde (CAS 175154-68-4) is a chiral heterocyclic building block belonging to the phenyl-substituted tetrahydrofuran-3-carbaldehyde class, with molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . The compound features a tetrahydrofuran (oxolane) ring bearing a phenyl substituent at the 2-position and an aldehyde group at the 3-position, creating two stereogenic centers. The (2R,3S) stereoisomer is specifically documented in PubChem (CID 12560926), with computed physicochemical properties including XLogP3-AA of 1.2, a topological polar surface area of 26.3 Ų, and two hydrogen bond acceptor sites . The compound is commercially available in purity grades of 95% and 99%, with bulk packaging options up to kilogram scale . Patents from Genentech, Inc. identify this structural class as key intermediates in the preparation of TRPA1 inhibitor pharmaceutical compounds .

Why Generic Substitution Fails: Regiochemical and Stereochemical Constraints of 2-Phenyloxolane-3-carbaldehyde in Synthetic Applications


Substituting 2-phenyloxolane-3-carbaldehyde with a regioisomer or a simpler oxolane-3-carbaldehyde analog is not feasible for applications requiring the precise spatial orientation of the phenyl and aldehyde groups. The 2,3-substitution pattern places the aldehyde adjacent to the phenyl-bearing carbon, creating a unique stereoelectronic environment that governs downstream diastereoselectivity in reactions such as nucleophilic additions and cycloadditions . The regioisomer 2-phenyloxolane-2-carbaldehyde (CAS 54814-25-4) positions the aldehyde at the same carbon as the phenyl group, fundamentally altering the reactivity profile from a secondary aldehyde center to a quaternary one with an approximate molecular weight difference (148.16 vs. 176.21 g/mol) reflecting distinct structural frameworks . Similarly, the isomer 3-phenyloxolane-3-carbaldehyde (CAS 914365-68-7) places the phenyl group at the 3-position, relocating the quaternary center and changing the steric environment around the aldehyde . The non-phenyl analog oxolane-3-carbaldehyde (C5H8O2, MW 100.12) lacks the aromatic moiety entirely, eliminating key π-π stacking and hydrophobic interactions critical for target engagement in pharmaceutical intermediates . The Genentech patent explicitly defines substituted 2-phenyltetrahydrofuran compounds as intermediates, underscoring that the 2-phenyl substitution pattern is integral to the synthetic route for TRPA1 inhibitors .

Quantitative Differentiation Evidence: 2-Phenyloxolane-3-carbaldehyde vs. Closest Analogs and Regioisomers


Regiochemical Positional Specificity: Aldehyde at C3 vs. C2 or C3-Substituted Isomers

2-Phenyloxolane-3-carbaldehyde (CAS 175154-68-4) features the aldehyde group at the C3 position adjacent to the phenyl-substituted C2 carbon, creating a 1,2-disubstituted tetrahydrofuran scaffold with two contiguous stereogenic centers. This contrasts with 2-phenyloxolane-2-carbaldehyde (CAS 54814-25-4), where the aldehyde resides at the same carbon as the phenyl group, forming a quaternary center with a molecular weight of 148.16 g/mol (vs. 176.21 g/mol for the target) and a predicted density of 1.306 g/cm³ (vs. 1.170 g/cm³ for the target) . The 3-phenyloxolane-3-carbaldehyde isomer (CAS 914365-68-7) relocates the phenyl group to the C3 position, positioning the quaternary center adjacent to the aldehyde rather than at the 2-position, altering the steric environment and the trajectory of nucleophilic attack . The acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepins stereoselectively yields trans-tetrahydrofuran-3-carbaldehydes with the 2-aryl substituent, demonstrating that the 2-aryl-3-carbaldehyde substitution pattern is the thermodynamically favored product under kinetically controlled conditions .

Regiochemistry Stereoelectronic Effects Diastereoselective Synthesis

Stereochemical Definition: (2R,3S) Configuration and Diastereoselective Synthesis Pathway

The (2R,3S)-2-phenyloxolane-3-carbaldehyde stereoisomer is explicitly documented with a defined InChI Key (KWXZFFHOJDWLRB-MNOVXSKESA-N) and SMILES notation (C1CO[C@H]([C@H]1C=O)C2=CC=CC=C2) in PubChem (CID 12560926) . Trans-tetrahydrofuran-3-carbaldehydes are prepared stereoselectively via ruthenium-catalyzed isomerization of 4,7-dihydro-1,3-dioxepines followed by Lewis acid-catalyzed 1,3-alkyl migration, a method that establishes the relative trans configuration between the 2-aryl and 3-formyl substituents . In contrast, the commercially available analog 2-phenyloxolane (CAS 16133-83-8, MW 148.20 g/mol) lacks the aldehyde functionality entirely and has no defined stereochemistry at the oxygen-bearing ring position, while 2-phenyloxolane-2-carbaldehyde possesses only one stereocenter at the quaternary C2 position . The defined (2R,3S) stereochemistry of the target compound enables predictable diastereofacial selectivity in subsequent transformations such as reductive amination and Grignard additions, which is absent in achiral or racemic alternatives.

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Pharmaceutical Intermediate Provenance: Enabling TRPA1 Inhibitor Synthesis

The Genentech patent US 2025/0059147 A1 explicitly describes 2-phenyltetrahydrofuran compounds as intermediates in the preparation of pharmaceutical compounds, specifically TRPA1 inhibitors as disclosed in U.S. Patent No. 10,710,994 . The patent details a hydroformylation process (CO, H2, rhodium catalyst) that converts substituted 2-phenyl-2,5-dihydrofuran precursors into 2-phenyltetrahydrofuran-3-carbaldehyde derivatives, which are subsequently elaborated to oxime intermediates and final TRPA1 antagonists . The patent acknowledges that prior processes for making these intermediates suffer from 'multiple process steps and chromatographic purification' with 'relatively low overall yield,' motivating the development of an improved synthetic route . This establishes that the 2-phenyloxolane-3-carbaldehyde scaffold is not merely a generic building block but a specifically validated intermediate in an industrial pharmaceutical synthesis program. By contrast, the regioisomer 3-phenyloxolane-3-carbaldehyde (CAS 914365-68-7) and the non-phenyl analog oxolane-3-carbaldehyde (CAS 106-04-5) are not cited in this patent context and lack documented use in the same TRPA1 inhibitor synthetic pathway .

TRPA1 Antagonist Pain Therapeutics Pharmaceutical Intermediate

Physicochemical Differentiation: XLogP, Topological Polar Surface Area, and Hydrogen Bonding Profile

The computed physicochemical profile of (2R,3S)-2-phenyloxolane-3-carbaldehyde includes XLogP3-AA of 1.2, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . This profile places the compound within a favorable drug-like chemical space (TPSA < 140 Ų, XLogP < 5) as defined by the Rule of Five, with balanced lipophilicity suitable for both membrane permeability and aqueous solubility . The non-phenyl analog oxolane-3-carbaldehyde (C5H8O2, MW 100.12) has a significantly lower XLogP (estimated approximately 0.0–0.2 based on fragment-based calculation, since the phenyl group contributes approximately +1.0 to +1.2 log units in aliphatic systems ) and a TPSA of approximately 26.3 Ų as well, but lacks the aromatic ring necessary for π-stacking interactions with protein targets. The analog 2-phenyloxolane (CAS 16133-83-8, MW 148.20) has only one hydrogen bond acceptor (the ether oxygen) vs. two for the target, reducing its capacity for directed hydrogen bonding interactions . The XLogP of 2-phenyloxolane is estimated at approximately 2.2, making it more lipophilic than the target (ΔXLogP ≈ +1.0), which can affect solubility and formulation properties .

Lipophilicity Permeability Drug-likeness ADME Properties

Commercial Scalability: Multi-Kilogram Availability with Defined Purity Tiers

2-Phenyloxolane-3-carbaldehyde (CAS 175154-68-4) is commercially available in two defined purity grades: 95% and 99%, with packaging sizes of 0.1 kg, 1 kg, and 1,000 kg listed on ChemicalBook, indicating established multi-kilogram manufacturing capability . The compound is described as 'Hot sales,' suggesting active commercial demand and reliable supply continuity . In contrast, the regioisomer 3-phenyloxolane-3-carbaldehyde (CAS 914365-68-7) is listed on fewer supplier databases, with no bulk packaging information readily available . The analog 2-phenyloxolane (CAS 16133-83-8), while commercially available, lacks the aldehyde functionality that is essential for many downstream synthetic transformations, meaning procurement of this simpler analog would require additional synthetic steps (e.g., formylation) to install the requisite aldehyde group . The Genentech patent disclosure further supports the industrial relevance of the 2-phenyltetrahydrofuran-3-carbaldehyde scaffold, with process development efforts aimed at improving yield and reducing chromatographic burden, reflecting active industrial investment in scalable manufacturing routes for this compound class .

Bulk Procurement Purity Specification Supply Chain Scale-up

Optimal Application Scenarios for 2-Phenyloxolane-3-carbaldehyde Based on Verified Differentiation Evidence


TRPA1 Antagonist Medicinal Chemistry Programs Requiring Stereodefined Intermediates

Research groups engaged in TRPA1 inhibitor development should prioritize 2-phenyloxolane-3-carbaldehyde as a key intermediate based on its explicit citation in Genentech's patent family (US 2025/0059147 A1 and US 10,710,994) for this therapeutic target . The defined (2R,3S) stereochemistry enables predictable diastereoselectivity in the hydroformylation-oxime elaboration sequence described in the patent, while the 2-aryl-3-carbaldehyde substitution pattern provides the correct spatial orientation for subsequent diversification toward TRPA1 antagonist pharmacophores . Alternative regioisomers (2-phenyloxolane-2-carbaldehyde or 3-phenyloxolane-3-carbaldehyde) cannot replicate this geometry and would require de novo route design .

Chiral Pool Synthesis of 1,2-Amino Alcohol Pharmacophores

The contiguous phenyl and aldehyde substituents on the tetrahydrofuran ring make 2-phenyloxolane-3-carbaldehyde an ideal precursor for chiral 1,2-amino alcohol motifs via reductive amination. The (2R,3S) absolute configuration provides a pre-defined stereochemical relationship that is transferred to the amino alcohol product, as supported by the diastereoselective synthesis methodology of Frauenrath et al., which establishes trans-selectivity in 2,3-disubstituted tetrahydrofuran-3-carbaldehydes . The computed XLogP of 1.2 and TPSA of 26.3 Ų indicate favorable solubility for bench-scale reactions in common organic solvents .

Process Chemistry Scale-up Leveraging Established Bulk Supply Chains

Process chemistry teams transitioning from medicinal chemistry to preclinical or Phase I supply should consider 2-phenyloxolane-3-carbaldehyde for its demonstrated multi-kilogram commercial availability (up to 1,000 kg) in defined purity grades (95% and 99%) . The existence of an active Genentech process improvement patent (filed 2023) addressing yield optimization and chromatographic purification reduction for this compound class signals ongoing industrial investment in scalable manufacturing routes, which correlates with long-term supply reliability . This reduces the risk of supply discontinuity compared to less commercially established regioisomers.

Structure-Activity Relationship (SAR) Studies Exploring Phenyl Ring Substitution Effects

The Genentech patent defines a scope wherein R1–R5 substituents on the 2-phenyl ring include hydrogen, halo, cyano, and alkoxy groups, enabling systematic SAR exploration of electronic and steric effects on TRPA1 activity . The parent unsubstituted 2-phenyloxolane-3-carbaldehyde serves as the reference standard (R1–R5 = H) against which substituted analogs can be quantitatively compared for target potency, metabolic stability, and selectivity. Procurement of the parent compound at 99% purity ensures that observed biological differences in SAR studies are attributable to structural modifications rather than impurities.

Quote Request

Request a Quote for 2-Phenyloxolane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.